4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride
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Overview
Description
Scientific Research Applications
PFAS Removal Using Amine-Functionalized Sorbents
Amine-containing sorbents, including structures similar to 4,4-Difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine dihydrochloride, are being explored for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The removal efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbent. The design of next-generation sorbents considers these factors to enhance PFAS removal efficiency in water treatment processes (Ateia et al., 2019).
Catalytic Applications in Organic Synthesis
Amine-functionalized compounds play a significant role in catalytic applications, especially in C-N bond-forming cross-coupling reactions. These reactions are crucial in the synthesis of aromatic, heterocyclic, and aliphatic amines. The review emphasizes the importance of catalyst optimization and highlights the potential of these catalyst systems for commercial exploitation, indicating a significant role for compounds like this compound in organic synthesis (Kantam et al., 2013).
Safety and Hazards
According to the safety data sheet, precautions should be taken when handling this compound. If inhaled or if it comes into contact with skin or eyes, it’s recommended to seek fresh air and rinse the affected area with water . In case of ingestion, rinse mouth and seek medical attention if feeling unwell . It’s also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
Properties
IUPAC Name |
4,4-difluoro-1-(pyridin-4-ylmethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2.2ClH/c13-12(14)5-3-11(15,4-6-12)9-10-1-7-16-8-2-10;;/h1-2,7-8H,3-6,9,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYUDVRTRZHHMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(CC2=CC=NC=C2)N)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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